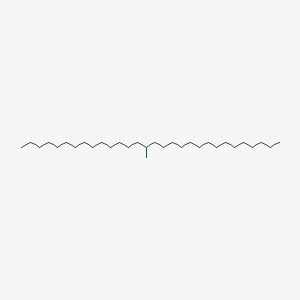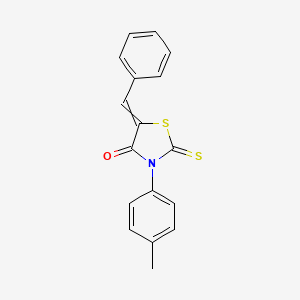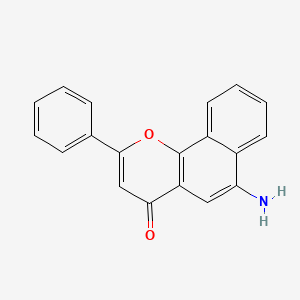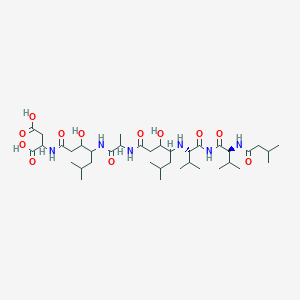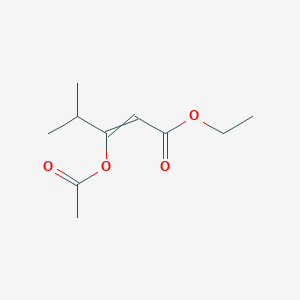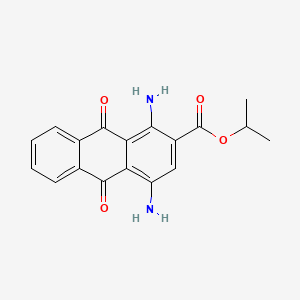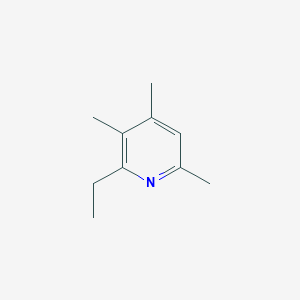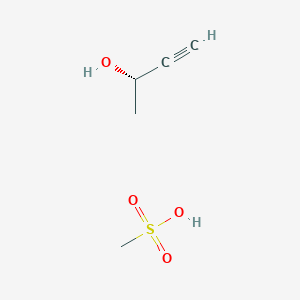![molecular formula C6H16O3SSi B14465129 Trimethoxy[2-(methylsulfanyl)ethyl]silane CAS No. 66785-19-1](/img/structure/B14465129.png)
Trimethoxy[2-(methylsulfanyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy[2-(methylsulfanyl)ethyl]silane is an organosilicon compound with the molecular formula C6H16O3SSi. This compound is characterized by the presence of three methoxy groups attached to a silicon atom, along with a 2-(methylsulfanyl)ethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[2-(methylsulfanyl)ethyl]silane typically involves the reaction of 2-(methylsulfanyl)ethanol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as a Lewis acid to facilitate the reaction. The reaction can be represented as follows:
2-(methylsulfanyl)ethanol+trimethoxysilane→this compound+methanol
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for high-end applications.
化学反应分析
Types of Reactions
Trimethoxy[2-(methylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
科学研究应用
Trimethoxy[2-(methylsulfanyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
The mechanism of action of Trimethoxy[2-(methylsulfanyl)ethyl]silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its use in the formation of stable siloxane networks in various applications. The methylsulfanyl group can also participate in further chemical reactions, providing additional functionality to the compound.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Lacks the 2-(methylsulfanyl)ethyl group, making it less versatile in certain applications.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methylsulfanyl group, offering different chemical properties and applications.
Trimethoxyphenylsilane: Features a phenyl group, which imparts different reactivity and uses compared to the methylsulfanyl group.
Uniqueness
Trimethoxy[2-(methylsulfanyl)ethyl]silane is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which provides additional reactivity and functionality compared to other trimethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced stability.
属性
CAS 编号 |
66785-19-1 |
|---|---|
分子式 |
C6H16O3SSi |
分子量 |
196.34 g/mol |
IUPAC 名称 |
trimethoxy(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-5-10-4/h5-6H2,1-4H3 |
InChI 键 |
XUJOXXQMSVCXGP-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCSC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


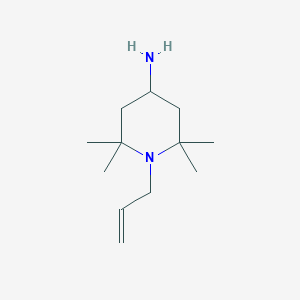

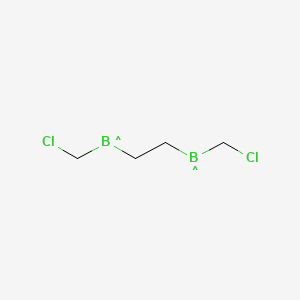
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
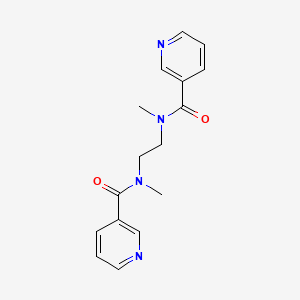
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
